1-(5-Chloropyridin-3-YL)propan-1-one
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Overview
Description
1-(5-Chloropyridin-3-YL)propan-1-one is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-3-YL)propan-1-one typically involves the reaction of 5-chloropyridine-3-carboxaldehyde with a suitable reagent to introduce the propan-1-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-3-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: 5-Chloropyridine-3-carboxylic acid.
Reduction: 1-(5-Chloropyridin-3-YL)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloropyridin-3-YL)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-3-YL)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but studies often focus on its ability to inhibit or activate specific proteins or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropyridin-3-YL)propan-1-one
- 1-(3-Chloropyridin-4-YL)propan-1-one
- 1-(4-Chloropyridin-2-YL)propan-1-one
Uniqueness
1-(5-Chloropyridin-3-YL)propan-1-one is unique due to the position of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(5-chloropyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-2-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 |
InChI Key |
SGNGSMORHYZIDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CN=C1)Cl |
Origin of Product |
United States |
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